10-ISOBUTYRYL-3,3-DIMETHYL-11-(4-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
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Overview
Description
10-ISOBUTYRYL-3,3-DIMETHYL-11-(4-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of benzodiazepine derivatives. Benzodiazepines are known for their significant effects on the central nervous system, often used as anxiolytics, sedatives, and anticonvulsants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-ISOBUTYRYL-3,3-DIMETHYL-11-(4-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through a multi-component reaction involving o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and an aromatic aldehyde. This reaction is often catalyzed by various agents such as silica-supported fluoroboric acid or propylphosphonic anhydride (T3P®) . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve microwave-assisted synthesis, which enhances reaction rates and yields. The use of silica-supported catalysts and microwave irradiation has been shown to be effective in producing high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
10-ISOBUTYRYL-3,3-DIMETHYL-11-(4-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepine derivatives, which can have different pharmacological properties .
Scientific Research Applications
10-ISOBUTYRYL-3,3-DIMETHYL-11-(4-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its binding abilities towards the benzodiazepine binding site on GABA A receptors.
Medicine: Evaluated for its anxiolytic and antioxidant properties.
Industry: Used in the development of new pharmaceutical compounds with potential therapeutic benefits.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the GABA A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects . The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
10-ISOBUTYRYL-3,3-DIMETHYL-11-(4-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other benzodiazepines .
Properties
Molecular Formula |
C25H27N3O4 |
---|---|
Molecular Weight |
433.5g/mol |
IUPAC Name |
9,9-dimethyl-5-(2-methylpropanoyl)-6-(4-nitrophenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H27N3O4/c1-15(2)24(30)27-20-8-6-5-7-18(20)26-19-13-25(3,4)14-21(29)22(19)23(27)16-9-11-17(12-10-16)28(31)32/h5-12,15,23,26H,13-14H2,1-4H3 |
InChI Key |
UXKCHHHHPPYGOV-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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